7-Bromo-4-(propylamino)quinoline
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Overview
Description
7-Bromo-4-(propylamino)quinoline is a quinoline derivative with the molecular formula C12H13BrN2. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in nitrobenzene to achieve high yields of brominated quinoline . The propylamino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-(propylamino)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .
Scientific Research Applications
7-Bromo-4-(propylamino)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(propylamino)quinoline involves its interaction with molecular targets such as proteins, receptors, and enzymes. The compound’s structure allows it to participate in nucleophilic and electrophilic substitution reactions, which are crucial for its biological activity . These interactions can modulate various biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Chloroquine: Another antimalarial drug with a similar quinoline structure.
7-Bromo-4-(piperazin-1-yl)quinoline: A related compound with different substituents, used in various pharmaceutical applications.
Uniqueness: 7-Bromo-4-(propylamino)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H13BrN2 |
---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
7-bromo-N-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15) |
InChI Key |
CHGXKUBKMMDOJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=CC(=CC2=NC=C1)Br |
Origin of Product |
United States |
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